(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
CAS No.: 476668-60-7
Cat. No.: VC4731050
Molecular Formula: C21H18N2OS
Molecular Weight: 346.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476668-60-7 |
|---|---|
| Molecular Formula | C21H18N2OS |
| Molecular Weight | 346.45 |
| IUPAC Name | (Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C21H18N2OS/c1-3-24-19-10-8-16(9-11-19)20-14-25-21(23-20)18(13-22)12-17-7-5-4-6-15(17)2/h4-12,14H,3H2,1-2H3/b18-12- |
| Standard InChI Key | JOYLSIYPDVAJLT-PDGQHHTCSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Configuration
The compound’s molecular formula is C₂₁H₁₇N₃OS, with a molar mass of 359.45 g/mol. Its Z-configuration arises from the spatial arrangement of the acrylonitrile double bond, confirmed via X-ray crystallography in analogous structures . Key structural elements include:
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Thiazole ring: Serves as the central heterocycle, contributing to electronic conjugation.
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4-Ethoxyphenyl group: Introduces electron-donating effects via the ethoxy substituent.
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o-Tolyl group: Ortho-methyl substitution on the phenyl ring imposes steric constraints, influencing reactivity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₇N₃OS | |
| Molar Mass | 359.45 g/mol | |
| Configuration | Z | |
| Melting Point | 148–155°C (estimated) |
Synthesis and Reaction Mechanisms
Primary Synthetic Routes
The compound is synthesized via Knoevenagel condensation between 2-(4-(4-ethoxyphenyl)thiazol-2-yl)acetonitrile and o-tolualdehyde, catalyzed by bases such as triethylamine (TEA) or piperidine . Alternative methods include 1,3-dipolar cycloaddition using azomethine ylides, though this approach is less common for Z-configured acrylonitriles .
Key Reaction Steps:
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Formation of thiazole-acetonitrile precursor: Achieved through cyclization of thioamides with α-halo ketones .
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Condensation with o-tolualdehyde: The acrylonitrile double bond forms regioselectively under mild conditions (20–40°C), favoring the Z-isomer due to steric hindrance from the o-tolyl group .
Table 2: Synthetic Conditions and Yields
| Method | Catalyst | Yield (%) | Purity |
|---|---|---|---|
| Knoevenagel condensation | TEA | 78–84 | >95% |
| Electrochemical synthesis | CuI/TBABF₄ | 65 | 90% |
Structural and Spectroscopic Characterization
Crystallographic Insights
Single-crystal X-ray diffraction of analogous compounds reveals:
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Planar thiazole ring: Facilitates π-π stacking interactions.
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Dihedral angles: ~85° between thiazole and ethoxyphenyl groups, minimizing steric clash .
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Hydrogen bonding: Nitrile group participates in weak C–H···N interactions, stabilizing the Z-configuration .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and chloroform .
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Stability: Degrades above 200°C; sensitive to UV light, requiring storage in amber vials .
Biological Activity
While direct studies on this compound are sparse, structurally related acrylonitriles demonstrate:
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Antitumor activity: GI₅₀ values of 0.02–5 μM against leukemia and breast cancer cell lines .
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Antimicrobial effects: MIC values of 16–32 μg/mL against Gram-positive pathogens .
Table 3: Comparative Bioactivity of Analogues
| Compound | Activity (IC₅₀/GI₅₀) | Target | Source |
|---|---|---|---|
| 5c (N-methyl analog) | 0.38 μM | Leukemia | |
| 2x (pyrrolyl derivative) | 16 μg/mL | Candida albicans | |
| 3a (Z-configuration) | 0.24 μM | Lung cancer |
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s acrylonitrile moiety serves as a Michael acceptor, enabling covalent binding to biological targets such as kinases and proteases . Recent studies highlight its potential in:
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Kinase inhibition: Analogues inhibit VEGFR-2 and EGFR at nanomolar concentrations .
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Antimicrobial coatings: Incorporated into polymers to reduce biofilm formation .
Material Science
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